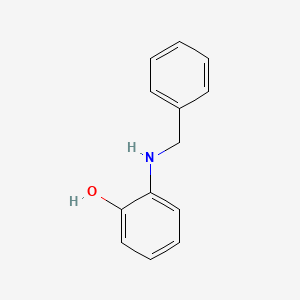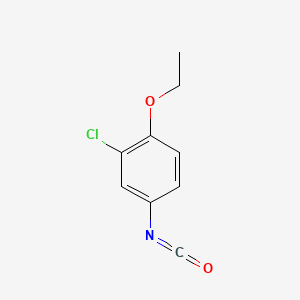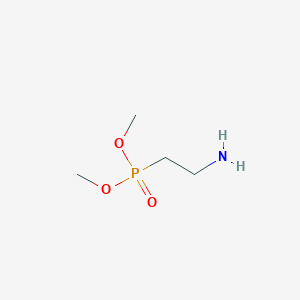
4-morpholinobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-morpholinobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is attached to a benzene ring substituted with a morpholine group. This compound is of significant interest in various fields of chemistry and industry due to its unique reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-morpholinobenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 4-morpholinobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions depend on the nature of the derivative being transformed.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-morpholinobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-morpholinobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied .
Comparaison Avec Des Composés Similaires
4-(4-Morpholinylsulfonyl)benzenesulfonyl chloride: Similar in structure but with an additional sulfonyl group attached to the morpholine ring.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of the morpholine ring.
4-Isopropylbenzenesulfonyl chloride: Features an isopropyl group in place of the morpholine ring.
Uniqueness: 4-morpholinobenzene-1-sulfonyl chloride is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of sulfonyl-containing compounds with potential biological activities .
Propriétés
Formule moléculaire |
C10H12ClNO3S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
4-morpholin-4-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-9(2-4-10)12-5-7-15-8-6-12/h1-4H,5-8H2 |
Clé InChI |
FPJABYRHGJABIZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
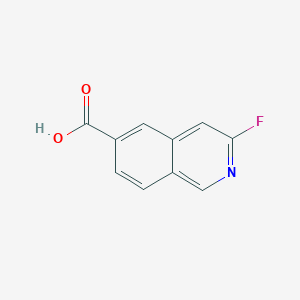
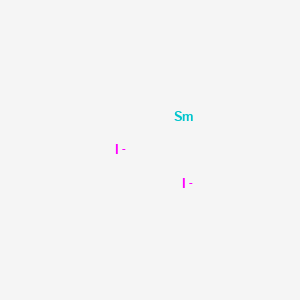
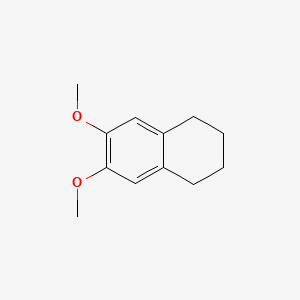

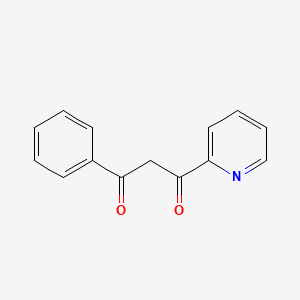

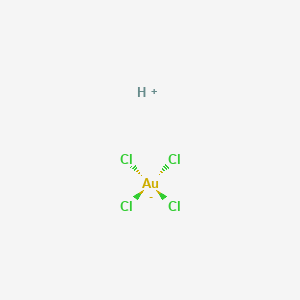
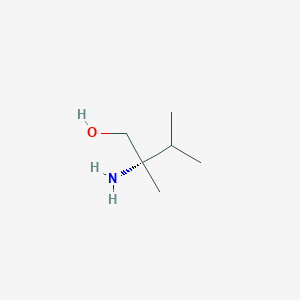
![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)
